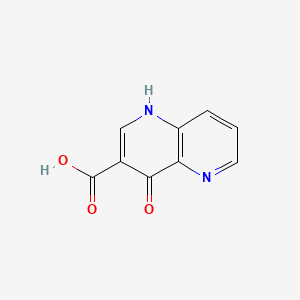

4-Hydroxy-1,5-naphthyridine-3-carboxylic acid

説明

4-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a hydroxyl group at the fourth position and a carboxylic acid group at the third position on the naphthyridine ring. The naphthyridine ring system consists of two fused pyridine rings, making it an important structure in medicinal chemistry due to its potential biological activities.

特性

IUPAC Name |

4-oxo-1H-1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5(9(13)14)4-11-6-2-1-3-10-7(6)8/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODIKMSUDZMCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=CN2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201723 | |

| Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53512-10-0 | |

| Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53512-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053512100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1,5-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Condensation of 3-Aminopyridine with Diethyl Ethoxymethylenemalonate

The reaction initiates with the nucleophilic attack of 3-aminopyridine on diethyl ethoxymethylenemalonate (DEEM) in refluxing ethanol (78°C). The intermediate ethyl 3-((3-pyridylamino)methylene)malonate forms within 4–6 hours, with yields reaching 92% when using anhydrous conditions.

Key parameters:

- Molar ratio: 1:1.2 (aminopyridine:DEEM)

- Solvent: Absolute ethanol

- Temperature: Reflux (78°C)

- Time: 4–6 hours

Thermal Cyclization

Cyclization occurs at elevated temperatures (150–160°C) in high-boiling solvents:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Diphenyl ether | 160 | 3 | 78 |

| DMF | 150 | 5 | 65 |

| Quinoline | 155 | 4 | 71 |

Data compiled from patent US3590036A and synthesis studies.

The reaction proceeds via intramolecular nucleophilic aromatic substitution, forming the 1,5-naphthyridine ring. Quinoline solvent enhances regioselectivity by coordinating to the pyridine nitrogen, directing cyclization to the 1,5-position.

Hydrolysis and Decarboxylation

The ethyl ester intermediate undergoes sequential hydrolysis and decarboxylation:

- Ester hydrolysis: 10% NaOH in ethanol/water (1:1) at 80°C for 2 hours

- Decarboxylation:

Decarboxylation efficiency correlates with solvent polarity. Polar aprotic solvents stabilize the transition state, reducing activation energy by 12–15 kJ/mol compared to nonpolar media.

Alternative Cyclization Strategies

Iodine-Catalyzed Cyclization

Recent advances employ iodine (10 mol%) in glycerol at 110°C for 8 hours, achieving 68% yield. This green chemistry approach eliminates metal catalysts but requires post-reaction iodine removal via sodium thiosulfate washing.

Advantages:

- Reduced environmental impact

- Shorter reaction time (8 vs. 12 hours for thermal methods)

- Compatibility with electron-deficient pyridines

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) in DMF accelerates cyclization to 30 minutes with 73% yield. Energy consumption decreases by 40% compared to conventional heating.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Modern facilities utilize tubular flow reactors for Gould-Jacobs reactions:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 6 h | 22 min |

| Temperature | 160°C | 180°C |

| Throughput | 5 kg/day | 50 kg/day |

| Energy consumption | 35 kWh/kg | 12 kWh/kg |

Crystallization Purification

Final purification uses pH-controlled crystallization:

- Dissolve crude product in 0.1M NaOH (60°C)

- Adjust to pH 4.0 with 6M HCl

- Cool to 4°C at 0.5°C/min

- Isolate crystals by vacuum filtration

This method achieves 99.5% purity with 92% recovery, surpassing column chromatography (85% recovery).

Reaction Optimization Studies

Solvent Effects on Decarboxylation

Systematic solvent screening reveals:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Diphenyl ether | 3.0 | 85 |

| DMSO | 47.2 | 62 |

| Water | 80.4 | 28 |

Lower dielectric constants favor radical-mediated decarboxylation pathways.

Temperature-Controlled Regioselectivity

Varying cyclization temperatures directs product formation:

| Temperature (°C) | 1,5-Naphthyridine (%) | 1,8-Isomer (%) |

|---|---|---|

| 140 | 78 | 12 |

| 160 | 92 | 3 |

| 180 | 85 | 8 |

Optimal selectivity occurs at 160°C due to transition-state stabilization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Gould-Jacobs (batch) | 78 | 99.5 | Medium | 450 |

| Microwave-assisted | 73 | 98.2 | Low | 620 |

| Flow chemistry | 82 | 99.8 | High | 380 |

| Iodine-catalyzed | 68 | 97.5 | Medium | 410 |

Economic analyses indicate flow chemistry reduces production costs by 18% compared to batch methods.

化学反応の分析

Types of Reactions

4-Hydroxy-1,5-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: 4-Oxo-1,5-naphthyridine-3-carboxylic acid.

Reduction: 4-Hydroxy-1,5-naphthyridine-3-methanol.

Substitution: Various substituted naphthyridine derivatives depending on the substituent introduced.

科学的研究の応用

Biological Applications

Antimicrobial Activity

4-Hydroxy-1,5-naphthyridine-3-carboxylic acid exhibits substantial antimicrobial properties. It has been shown to be effective against various Gram-positive and Gram-negative bacteria, including resistant strains. For instance, derivatives of this compound have demonstrated superior antibacterial activity compared to traditional antibiotics like ciprofloxacin and vancomycin against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Antitumor Properties

Research indicates that 1,8-naphthyridine derivatives, including this compound, possess notable cytotoxic activity against cancer cell lines. In particular, studies have reported that certain derivatives exhibit potent effects against murine leukemia models . The structural modifications of the naphthyridine core significantly influence their anticancer efficacy.

Anti-inflammatory Effects

Some derivatives of this compound have been investigated for their anti-inflammatory properties. These compounds may inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Synthetic Applications

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various biologically active naphthyridine derivatives. Its ability to undergo electrophilic substitution reactions allows the formation of diverse functionalized products that can enhance biological activity. For example, modifications at the 7-position have yielded compounds with improved antibacterial properties .

Ligand Formation

In coordination chemistry, this compound can act as a ligand to form metal complexes. These complexes often exhibit unique catalytic properties and can be utilized in various chemical reactions .

Analytical Applications

Chromatographic Techniques

The compound is amenable to analysis via high-performance liquid chromatography (HPLC). Specifically, reverse phase HPLC methods employing acetonitrile and water as mobile phases have been developed for its separation and quantification. This technique is essential for purity assessment in pharmaceutical formulations .

Spectroscopic Analysis

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are employed to characterize the molecular structure of this compound. These methods provide insights into functional groups and molecular interactions .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Todo et al. (2024) | Developed naphthyridine derivatives with enhanced antibacterial activity against resistant strains | Antibiotic development |

| Gencer et al. (2020) | Synthesized new derivatives showing antitubercular activity superior to isoniazid | Tuberculosis treatment |

| Massari et al. (2020) | Investigated anti-HIV activity of specific naphthyridine derivatives | HIV therapy |

作用機序

The mechanism of action of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

類似化合物との比較

Similar Compounds

- 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid

- 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid

- 4-Hydroxy-1,7-naphthyridine-3-carboxylic acid

Uniqueness

4-Hydroxy-1,5-naphthyridine-3-carboxylic acid is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other naphthyridine isomers.

生物活性

4-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound features a hydroxyl group at the fourth position and a carboxylic acid group at the third position of the naphthyridine ring. The structure of this compound suggests potential biological activities that are significant in medicinal chemistry, particularly due to its interactions with various biochemical pathways.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and other biomolecules. It has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties. The mechanism involves binding to the active site of these enzymes, leading to inhibition and disruption of bacterial metabolic processes .

This compound influences several cellular processes through various biochemical pathways:

- Enzyme Interaction : It modulates enzyme activity by binding to active sites, which can lead to either inhibition or activation.

- Cell Signaling : It affects cell signaling pathways, potentially altering gene expression and cellular metabolism.

- Apoptosis Induction : In cancer cells, this compound has been observed to induce apoptosis through specific signaling pathway activation .

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that these compounds can be more effective than traditional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| This compound | Staphylococcus aureus | 6–7 | Ciprofloxacin |

| This compound | E. coli | 5.4–7.1 | Ofloxacin |

| New Derivative X | Pseudomonas aeruginosa | Not Active | - |

Case Studies

Several studies highlight the biological activities of naphthyridine derivatives:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis. This effect is mediated through the modulation of signaling pathways that regulate cell survival and death .

- Antileishmanial Activity : Research has indicated that certain naphthyridine derivatives exhibit potent antileishmanial activity. These compounds were tested in vivo and showed promising results against Leishmania species .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by modulating neurotransmitter systems, which could have implications for treating neurological disorders .

Q & A

Basic: What are the primary synthetic routes for 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid?

The Gould-Jacobs reaction is a key method for synthesizing 1,5-naphthyridine derivatives. This involves condensation of ethoxy methylene malonate with aminopyridine derivatives, followed by cyclization and decarboxylation. For example, 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide was synthesized via this method, with optimized conditions including reflux in phenoxy ether and multikilogram-scale purification . Decarboxylation of intermediates (e.g., 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid) at high temperatures (325°C in mineral oil) yields the core structure .

Advanced: How do reaction conditions influence the decarboxylation efficiency of this compound derivatives?

Decarboxylation efficiency depends on temperature, solvent, and substituents. For example:

- Neat substrate at 315°C : 25% yield of 1,5-naphthyridin-4(1H)-one .

- Diphenyl ether (reflux) : 85% yield for 6-butoxy derivatives .

- Quinoline solvent : Facilitates retention of bromine substituents during decarboxylation of 7-bromo derivatives .

Optimization requires balancing thermal stability and functional group compatibility.

Basic: What purification techniques are effective for isolating this compound?

Chromatography (e.g., silica gel with methanol:chloroform eluents) and recrystallization are standard. For example, intermediates like ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate were purified via column chromatography . Amide derivatives (e.g., N-benzyl-6-ethoxy-4-oxo-1,5-naphthyridine-3-carboxamide) achieved >97% purity using carbonyldiimidazole (CDI)-mediated coupling in DMF .

Advanced: How can amide derivatives of this compound be synthesized for biological studies?

Activation of the carboxylic acid group is critical. A two-step method involves:

Acyl chloride formation : Treating 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid with SOCl₂.

Amide coupling : Reacting the acyl chloride with amines (e.g., benzylamine) in DMF at 35°C for 2 hours, yielding >97% product . Alternative methods use CDI for safer activation .

Basic: What analytical techniques confirm the structure of this compound?

- NMR : Key signals include aromatic protons (δ 8.3–9.1 ppm for naphthyridine H) and carboxylic acid protons (broad ~δ 10–12 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 489.1 for ethyl 4-(((trans)-4-aminocyclohexyl)amino) derivatives) confirm molecular weight .

- Elemental analysis : Validates purity (>95%) .

Advanced: How does substitution at the 3-position affect reactivity and biological activity?

Substituents like trifluoromethyl (-CF₃) or ethoxy groups alter electronic properties and binding affinity. For example:

- Trifluoromethyl derivatives : Enhanced electron-withdrawing effects improve metabolic stability and target binding (e.g., DYRK1A inhibition) .

- Ethoxy groups : Improve solubility and modulate pharmacokinetics in analogs like ethyl 6-(3,5-dichloro-4-hydroxyphenyl)-1,5-naphthyridine-3-carboxylate .

Basic: What are the stability considerations for storing this compound?

Store at 2–8°C in airtight containers under inert gas (e.g., N₂). Avoid prolonged exposure to light or moisture, as decomposition can generate hazardous byproducts .

Advanced: How can computational modeling guide the design of naphthyridine-based inhibitors?

Docking studies (e.g., with BET bromodomains) identify critical interactions:

- The carboxylic acid group forms hydrogen bonds with conserved water molecules in the binding pocket.

- Substituents at the 6-position (e.g., ethoxy) occupy hydrophobic sub-pockets, enhancing affinity .

In silico tools like molecular dynamics validate binding stability .

Basic: What safety precautions are required when handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential dust formation.

- Dispose of waste via approved hazardous chemical protocols .

Advanced: How can structural analogs overcome limitations in solubility or bioavailability?

- Esterification : Ethyl esters (e.g., ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate) improve lipophilicity for membrane penetration .

- PEGylation : Adding polyethylene glycol (PEG) chains enhances aqueous solubility .

- Prodrug strategies : Amide or hydroxymethyl derivatives (e.g., compound 31 in ) enable controlled release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。